molecular formula C16H25BN2O4 B7956370 N-tert-Butyl-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

N-tert-Butyl-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7956370
M. Wt: 320.2 g/mol
InChI Key: UFJHJXNMYRUBBR-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound that features a nitro group, a tert-butyl group, and a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

N-tert-Butyl-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling. This reaction mechanism involves the formation of a palladium complex, which facilitates the coupling of the boronic ester with an aryl halide to form a new carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of palladium and the stability of the boronic ester group.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar in structure but lacks the nitro and tert-butyl groups.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar but without the nitro group.

    tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate: Similar boronic ester group but different core structure

Uniqueness

N-tert-Butyl-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of its nitro, tert-butyl, and boronic ester groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

N-tert-butyl-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O4/c1-14(2,3)18-12-10-11(8-9-13(12)19(20)21)17-22-15(4,5)16(6,7)23-17/h8-10,18H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJHJXNMYRUBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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